molecular formula C9H15N3 B13201352 Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile

Cat. No.: B13201352
M. Wt: 165.24 g/mol
InChI Key: UORUBVPFBOXVPV-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile is a nitrogen-containing heterocyclic compound It is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The cyclization process can be facilitated by the addition of bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated carbonitrile groups.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile can be compared with other nitrogen-containing heterocyclic compounds such as:

    Pyrrolopyrazine derivatives: These compounds also contain fused nitrogen heterocycles and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Indole derivatives: Indole-based compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

    Pyridine derivatives: Pyridine-based compounds are common in pharmaceuticals and agrochemicals, offering a range of biological activities.

Similar Compounds

  • Pyrrolopyrazine derivatives
  • Indole derivatives
  • Pyridine derivatives

This compound stands out due to its unique bicyclic structure and the versatility it offers in chemical synthesis and biological applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-3-carbonitrile

InChI

InChI=1S/C9H15N3/c10-5-8-7-12-4-2-1-3-9(12)6-11-8/h8-9,11H,1-4,6-7H2

InChI Key

UORUBVPFBOXVPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(NCC2C1)C#N

Origin of Product

United States

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